2-Methylbenzoxazole chemical structure and properties
2-Methylbenzoxazole chemical structure and properties
An In-depth Technical Guide to 2-Methylbenzoxazole
Abstract: This technical guide provides a comprehensive overview of 2-Methylbenzoxazole (CAS No. 95-21-6), a heterocyclic aromatic organic compound of significant interest to the scientific community. It details the molecule's chemical structure, physicochemical properties, spectroscopic data, and established synthesis protocols. Furthermore, this document explores its reactivity, diverse applications in drug development and materials science, and summarizes its biological, pharmacological, and toxicological profiles. The content is tailored for researchers, scientists, and professionals in drug development, presenting key data in structured tables and illustrating complex processes with detailed diagrams.
Chemical Structure and Identifiers
2-Methylbenzoxazole is a member of the 1,3-benzoxazole class, which consists of a benzene ring fused to an oxazole ring.[1][2] The structure is characterized by a methyl group substituted at the 2-position of the benzoxazole core.[1] This arrangement of atoms imparts unique chemical and physical properties that make it a valuable intermediate in organic synthesis.[3]
| Identifier | Value |
| IUPAC Name | 2-methyl-1,3-benzoxazole[1] |
| CAS Number | 95-21-6[1] |
| Molecular Formula | C₈H₇NO[1] |
| Molecular Weight | 133.15 g/mol [1] |
| Canonical SMILES | CC1=NC2=CC=CC=C2O1[1] |
| InChI | InChI=1S/C8H7NO/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3[1] |
| InChIKey | DQSHFKPKFISSNM-UHFFFAOYSA-N[1] |
| Synonyms | 2-Methyl-1,3-benzoxazole, USAF EK-982[1][4] |
Physicochemical Properties
2-Methylbenzoxazole is typically a colorless to pale yellow or dark yellow liquid at room temperature.[1][3] It is characterized by a relatively low melting point and is sparingly soluble in water but shows good solubility in organic solvents like ethanol.[1][3]
| Property | Value |
| Appearance | Colorless to pale yellow liquid[3] |
| Melting Point | 5 - 10 °C[5][6] |
| Boiling Point | 178 °C[5][6] |
| Density | 1.121 g/mL at 25 °C[5][6] |
| Refractive Index | n20/D 1.548 - 1.550[1][5] |
| Flash Point | 75 °C (167 °F) - closed cup[6] |
| Solubility | Insoluble in water; Soluble in ethanol[1] |
| LogP | 2.13620[5] |
Spectroscopic Data
The structural identity of 2-Methylbenzoxazole is confirmed through various spectroscopic techniques. Comprehensive data, including Mass Spectrometry, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, are available from multiple sources.[1][4][7]
| Spectrum Type | Description |
| Mass Spec (EI) | NIST data is available, providing fragmentation patterns for structural elucidation.[4] |
| ¹H NMR | Spectra have been recorded in various solvents (e.g., CDCl₃, DMSO-d₆), showing characteristic shifts for the methyl and aromatic protons.[7] |
| ¹³C NMR | Data is available, identifying the carbon skeleton of the molecule.[1] |
| Infrared (IR) | FTIR, ATR-IR, and Vapor Phase IR spectra are available, showing characteristic vibrational frequencies.[1] |
Synthesis of 2-Methylbenzoxazole
2-Methylbenzoxazole can be synthesized via several routes, typically involving the cyclization of a precursor molecule. Below are detailed protocols for two common methods.
Experimental Protocol 1: Synthesis from o-Nitrophenyl Acetate
This method involves the reductive carbonylation and cyclization of o-nitrophenyl acetate.
Methodology:
-
Charging the Autoclave: An autoclave is charged with 18.1 g of o-nitrophenyl acetate, 2.50 g of 5% palladium-on-carbon, 0.50 g of ferric chloride, 25 mL of acetic anhydride, and 75 mL of acetic acid.[8]
-
Reaction Conditions: The autoclave is purged with nitrogen and then pressurized to 5,000 psig with carbon monoxide.[8] The mixture is heated to 190°C for 5 hours.[8]
-
Work-up and Purification:
-
After the reaction, the catalyst is separated by filtration and washed with acetone.[8]
-
The solvents are evaporated under reduced pressure.[8]
-
The residual oil is dissolved in ether, and the solution is washed with aqueous sodium bicarbonate and then with water.[8]
-
After evaporating the ether, the crude product is purified by distillation (b.p. 102-110°C at 30 mm Hg) to yield 2-methylbenzoxazole.[8]
-
Experimental Protocol 2: Synthesis from N-Phenylacetamides
This modern approach utilizes a palladium-catalyzed intramolecular C-O coupling reaction.[9][10]
Methodology:
-
Reactant Mixture: A mixture of N-phenylacetamide (substrate), Pd(OAc)₂ (catalyst), K₂S₂O₈ (oxidant), and TfOH (acid) is prepared in a suitable solvent.[9][10]
-
Reaction Conditions: The reaction is carried out under specific temperature and time conditions, which are optimized based on the substrate. Triflic acid (TfOH) has been identified as a key factor for this cyclization.[9][10]
-
Work-up and Purification:
-
Once the reaction is complete, as monitored by TLC, water and ethyl acetate are added to the reaction mixture.[11]
-
The organic layer is extracted, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[11]
-
The resulting residue is purified by column chromatography on silica gel to yield the 2-methylbenzoxazole derivative.[11]
-
Reactivity and Applications
The benzoxazole moiety is a privileged scaffold in medicinal chemistry, and 2-Methylbenzoxazole serves as a key building block for more complex molecules.[12][13] Its chemical structure allows for a variety of transformations, making it a versatile intermediate.[12]
-
Pharmaceutical Synthesis: It is used in the synthesis of various pharmaceutical compounds, including anticancer, anti-inflammatory, and antiviral agents.[2][12] Notably, it is a precursor in the synthesis of the HIV-reverse transcriptase inhibitor L-696,299.[6]
-
Drug Discovery: Medicinal chemists use 2-Methylbenzoxazole to create libraries of related compounds for lead optimization, systematically modifying them to improve potency and pharmacokinetic (ADME) properties.[12]
-
Dyes and Materials: The compound has been used in the synthesis of bis-styryl dyes.[6] Benzoxazole derivatives are also explored in materials science for their thermal stability and potential use in polymers and photoactive materials.[3]
-
Chemical Reactions: The aromatic ring system can participate in electrophilic substitution reactions.[2] The methyl group at the 2-position can be reactive, condensing with aromatic aldehydes that have acidic protons.[6]
Biological and Pharmacological Profile
2-Methylbenzoxazole and its derivatives exhibit a range of biological activities. It has been identified as an endogenous metabolite.[5]
-
Antimicrobial Activity: It has shown inhibitory effects against bacteria such as S. aureus and E. coli.[2]
-
Anticancer Activity: Studies have indicated that 2-Methylbenzoxazole can inhibit human ovarian carcinoma cells in vitro, potentially through the inhibition of DNA synthesis.[2]
-
Enzyme Inhibition: A synthesized derivative of 2-methylbenzoxazole demonstrated significant α-amylase enzyme inhibitory activity.[14]
Safety and Toxicology
2-Methylbenzoxazole is classified as a hazardous substance and requires careful handling. It is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or inhaled.[15] It is also a severe skin and eye irritant.[1][16]
| Hazard Type | GHS Classification & Precautionary Statements |
| Physical Hazard | H226: Flammable liquid and vapor.[15] P210: Keep away from heat, sparks, open flames.[17] |
| Health Hazards | H302: Harmful if swallowed.[15] H315: Causes skin irritation.[15] H318/H319: Causes serious eye damage/irritation.[6][15] H335: May cause respiratory irritation.[6][15] |
| Handling | P280: Wear protective gloves/eye protection/face protection.[17] P261: Avoid breathing vapor.[17] Use in a well-ventilated area.[17] |
| Storage | Store in a cool, well-ventilated place. Keep container tightly closed.[17] It is light and heat sensitive.[16][17] |
| Acute Toxicity | Oral LD₅₀ (mouse) = 1,100 mg/kg.[1] |
| Disposal | The material may be burned in a chemical incinerator. Dispose of via a licensed disposal company.[17] |
References
- 1. 2-Methylbenzoxazole | C8H7NO | CID 7225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 95-21-6: 2-Methylbenzoxazole | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Benzoxazole, 2-methyl- [webbook.nist.gov]
- 5. 2-methylbenzoxazole | CAS#:95-21-6 | Chemsrc [chemsrc.com]
- 6. 2-甲基苯并噁唑 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-Methylbenzoxazole(95-21-6) IR Spectrum [m.chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. Synthesis of 2-methylbenzoxazoles directly from N-phenylacetamides catalyzed by palladium acetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 2-methylbenzoxazoles directly from N -phenylacetamides catalyzed by palladium acetate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02566A [pubs.rsc.org]
- 11. 2-Methylbenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [wap.guidechem.com]
- 16. 2-Methylbenzoxazole(95-21-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 17. chemicalbook.com [chemicalbook.com]
